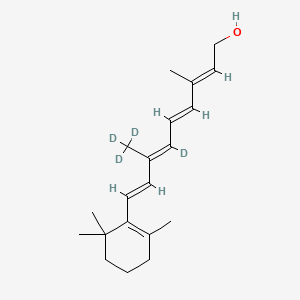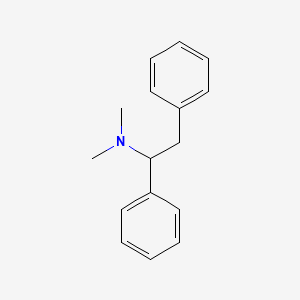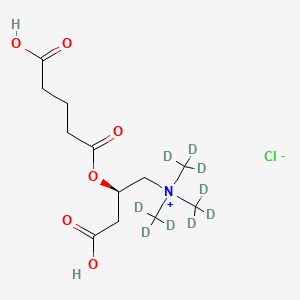
Proanthocyanidin A4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proanthocyanidin A4 is a type of proanthocyanidin, which are polyphenolic compounds found in a variety of plants. These compounds are known for their antioxidant properties and are widely studied for their potential health benefits. This compound, in particular, is a dimeric form of proanthocyanidin, consisting of two flavan-3-ol units. It is commonly found in fruits, nuts, bark, and certain plant seeds and flowers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A4 typically involves the condensation of flavan-3-ol units. One common method is the use of phloroglucinol as a derivatizing agent . Another method involves the reduction of proanthocyanidins using ammonium formate as a hydrogen source, ethanol-water as a solvent, and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of proanthocyanidins often involves extraction from plant sources. Techniques such as column chromatography, low-, medium-, and high-pressure liquid chromatography, and preparative thin-layer chromatography are used for the separation and purification of proanthocyanidins .
化学反应分析
Types of Reactions: Proanthocyanidin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Proanthocyanidins can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions often involve the use of nucleophiles like thiols or amines.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of proanthocyanidins, as well as substituted derivatives depending on the nucleophiles used .
科学研究应用
Proanthocyanidin A4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the structure and reactivity of proanthocyanidins.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
作用机制
Proanthocyanidin A4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like survivin .
相似化合物的比较
Proanthocyanidin A4 is unique among proanthocyanidins due to its specific dimeric structure. Similar compounds include other dimeric proanthocyanidins like proanthocyanidin B1 and B2, as well as oligomeric and polymeric proanthocyanidins. Compared to these, this compound has distinct bioactivities and stability profiles .
属性
分子式 |
C30H24O12 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC 名称 |
(1R,5S,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1 |
InChI 键 |
NSEWTSAADLNHNH-IVJIMCHNSA-N |
手性 SMILES |
C1[C@H]([C@@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
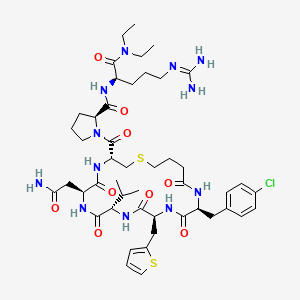
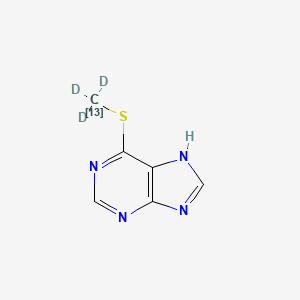

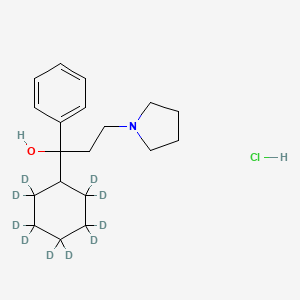
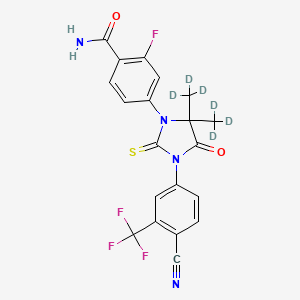
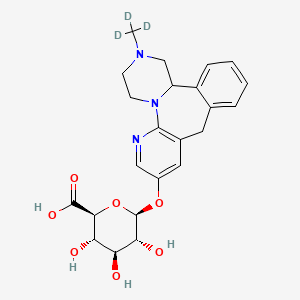

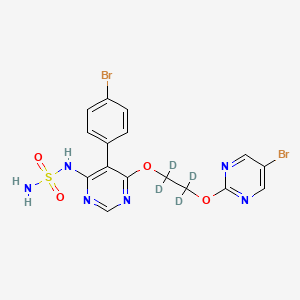
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
